methyl 3-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoate
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Overview
Description
Methyl 3-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoate is a complex organic compound that features a furan ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Amidation: The furan-2-carbonyl chloride is then reacted with an amine to form the furan-2-carbonylamino intermediate.
Aldol Condensation: This intermediate undergoes aldol condensation with benzaldehyde to form the (E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl compound.
Esterification: Finally, this compound is esterified with methyl 3-aminobenzoate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Methyl 3-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 3-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoate: shares similarities with other furan-containing compounds and benzoate esters.
Furan-2-carboxylic acid derivatives: These compounds also feature the furan ring and are known for their biological activities.
Benzoate esters: Commonly used in various applications due to their stability and reactivity.
Uniqueness
- The combination of the furan ring, phenyl group, and benzoate ester in a single molecule provides unique structural and functional properties.
- This compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable target for research and development.
Properties
IUPAC Name |
methyl 3-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-28-22(27)16-9-5-10-17(14-16)23-20(25)18(13-15-7-3-2-4-8-15)24-21(26)19-11-6-12-29-19/h2-14H,1H3,(H,23,25)(H,24,26)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVFJFHUOFOEOH-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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